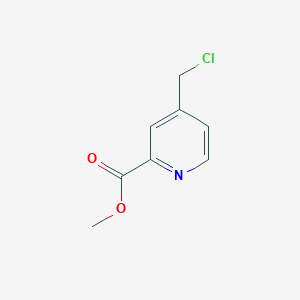

Methyl 4-(chloromethyl)pyridine-2-carboxylate

Description

Methyl 4-(chloromethyl)pyridine-2-carboxylate (CAS 1206973-14-9) is a pyridine-derived compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol. It features a chloromethyl (-CH₂Cl) substituent at the 4-position of the pyridine ring and a methyl ester (-COOCH₃) at the 2-position. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its chloromethyl group is highly reactive, enabling nucleophilic substitution reactions, while the ester group offers opportunities for hydrolysis or transesterification .

The compound is commercially available with a purity of ≥97% (Aladdin Scientific) and is used in the synthesis of complex molecules, such as NMDA receptor modulators and heterocyclic amides .

Properties

IUPAC Name |

methyl 4-(chloromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRXRHOHZFCVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601192830 | |

| Record name | 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206973-14-9 | |

| Record name | 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206973-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Oxidation of 4-Picoline to Isonicotinic Acid

-

- 4-Picoline (4-methylpyridine) is oxidized using potassium permanganate (KMnO4) in aqueous medium.

- Molar ratio of 4-picoline to KMnO4 is approximately 1:2.1 to 1:2.3.

- Reaction temperature is maintained at 75–80°C.

- The oxidant is added in batches to control the reaction rate.

- The reaction time is about 35 minutes under stirring.

- After completion, the reaction mixture is acidified to pH 3–4 using 2 mol/L hydrochloric acid.

- The product, isonicotinic acid, is isolated by cooling to 25°C and filtration.

Notes:

This oxidation step efficiently converts the methyl group to a carboxylic acid with high purity and yield. Controlling pH and temperature is critical to avoid over-oxidation or side reactions.

Step 2: Esterification to Methyl 4-Pyridinecarboxylate

-

- Isonicotinic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

- Molar ratio of isonicotinic acid to methanol is about 1:1.3.

- The reaction proceeds under reflux conditions to form methyl 4-pyridinecarboxylate (the methyl ester).

Notes:

Esterification is a classical Fischer esterification requiring removal of water to drive the equilibrium toward ester formation.

Step 3: Reduction of Methyl 4-Pyridinecarboxylate to 4-Pyridinemethanol

-

- The methyl ester is dissolved in a mixed solvent of tetrahydrofuran (THF) and toluene (1:1 volume ratio).

- Sodium borohydride (NaBH4) is used as the reducing agent, with a molar ratio of ester to NaBH4 of approximately 1:4 to 1:5.

- Aluminum chloride (AlCl3) acts as a Lewis acid catalyst to enhance reduction efficiency.

- The reaction is conducted at low temperature (0–5°C) for 3–4 hours.

- Completion is monitored by thin-layer chromatography (TLC).

Notes:

This step selectively reduces the ester to the corresponding alcohol (4-piconol) without affecting the pyridine ring.

Step 4: Chlorination to Methyl 4-(chloromethyl)pyridine-2-carboxylate Hydrochloride

-

- 4-Pyridinemethanol is reacted with thionyl chloride (SOCl2) in methanol solution.

- The molar ratio of 4-piconol to SOCl2 is about 1:1.1 to 1:1.3.

- The reaction proceeds until complete conversion to 4-(chloromethyl)pyridine hydrochloride is confirmed by TLC.

- The product is isolated by filtration.

Notes:

Thionyl chloride converts the hydroxymethyl group to a chloromethyl group, often yielding the hydrochloride salt due to the reaction conditions.

Representative Experimental Data

| Step | Reactants & Conditions | Molar Ratios | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Picoline + KMnO4 + H2O | 1 : 2.1–2.3 | 75–80 | 35 min | - | Acidify to pH 3–4, filter |

| 2 | Isonicotinic acid + Methanol + H2SO4 (catalyst) | 1 : 1.3 | Reflux (~65) | Several hours | - | Fischer esterification |

| 3 | Methyl ester + NaBH4 + AlCl3 + THF/Toluene | 1 : 4–5 (NaBH4) | 0–5 | 3–4 hours | - | Reduction to 4-piconol |

| 4 | 4-Piconol + SOCl2 + MeOH | 1 : 1.1–1.3 | Room temp | Until complete | 78–82 | Chlorination to chloromethyl |

Research Findings and Advantages

- The described synthetic route offers high yield (approximately 78–82%) and high purity of the final product.

- The use of potassium permanganate as an oxidant is cost-effective and scalable for industrial production.

- The batch addition of KMnO4 and careful pH adjustment minimize side reactions and improve product quality.

- Sodium borohydride reduction in the presence of aluminum chloride provides selective and efficient conversion of the ester to alcohol.

- The chlorination step using thionyl chloride is straightforward and yields the desired chloromethyl derivative with good reproducibility.

- The process avoids the use of precious metal catalysts or highly toxic reagents, improving operational safety and lowering production costs.

- The method is adaptable for large-scale industrial synthesis due to mild reaction conditions and relatively simple work-up procedures.

Summary Table of Key Parameters from Patent Embodiments

| Embodiment | KMnO4 (g) | NaBH4 (g) | SOCl2 (g) | pH (acidification) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 66.36 | 30.24 | 26.18 | 3 | 80 | Standard conditions |

| 2 | 69.5 | 34 | 26.18 | 4 | 82 | Slightly higher KMnO4 & pH |

| 3 | 72.7 | 37.8 | 26.18 | 4 | 78 | Higher reagent amounts |

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(chloromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups.

Oxidation: Products include carboxylic acids or other oxidized forms.

Reduction: Products include alcohols or other reduced forms.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : Methyl 4-(chloromethyl)pyridine-2-carboxylate is widely used as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the introduction of diverse functional groups, making it valuable in synthetic organic chemistry.

Biology

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro tests indicate its effectiveness in inhibiting bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property positions it as a candidate for treating inflammatory diseases.

Medicine

- Drug Development : The compound is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals. Its ability to modulate cellular functions and interact with specific enzymes makes it a target for further research in therapeutic applications.

In Vitro Studies

In laboratory settings, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Results indicated dose-dependent cytotoxic effects, with IC50 values suggesting moderate potency compared to established chemotherapeutics.

Animal Models

Dosage effects were evaluated in animal models where varying concentrations of the compound demonstrated different levels of efficacy in modulating inflammatory responses and tumor growth inhibition. Lower doses appeared to enhance beneficial cellular functions while higher doses exhibited cytotoxicity.

Synthesis of Derivatives

The synthesis of derivatives from this compound has led to compounds with improved biological activity. Modifications to the pyridine ring have resulted in derivatives with enhanced potency against specific cancer cell lines, showcasing the compound's versatility as a precursor for further chemical exploration.

Summary Table of Applications

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Chemistry | Synthesis Intermediate | Key role in forming complex organic molecules |

| Biology | Antimicrobial Activity | Effective against various bacterial strains |

| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines | |

| Medicine | Drug Development | Potential building block for pharmaceuticals |

Mechanism of Action

The mechanism of action of Methyl 4-(chloromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or nucleic acids, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-(chloromethyl)pyridine-2-carboxylate belongs to a family of pyridine and heterocyclic esters. Below is a detailed comparison with structurally or functionally related compounds, emphasizing key differences in reactivity, applications, and physicochemical properties.

Table 1: Comparative Analysis of this compound and Analogues

Key Differences and Insights

Core Heterocycle: Pyridine derivatives (e.g., this compound) exhibit planar aromaticity, favoring electrophilic substitution. In contrast, pyrimidine (e.g., the compound in ) and thienopyridine () cores introduce additional nitrogen or sulfur atoms, altering electronic properties and solubility.

Substituent Effects: The chloromethyl group in the target compound is more electrophilic than the aminomethyl group in methyl 5-(aminomethyl)pyridine-2-carboxylate, making it preferable for SN2 reactions . Ethyl esters (e.g., in ) hydrolyze slower than methyl esters, influencing drug metabolism and stability.

Synthetic Utility: this compound is a precursor to NMDA receptor antagonists, while sulfur-containing thienopyridines () are explored for antimicrobial activity. Pyrimidine derivatives () are often used in kinase inhibitors due to their hydrogen-bonding capacity.

Physicochemical Properties :

- Fluorinated or sulfonated derivatives (e.g., ) exhibit higher logP values, enhancing blood-brain barrier penetration. The chloromethyl group in the target compound contributes to moderate polarity (clogP ~1.2), balancing solubility and membrane permeability .

Biological Activity

Methyl 4-(chloromethyl)pyridine-2-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by a chloromethyl group at the 4-position and a carboxylate ester group at the 2-position of the pyridine ring. Its structure allows for various chemical reactions, making it a versatile compound in synthetic organic chemistry.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The chloromethyl group can be replaced by nucleophiles, leading to the formation of various substituted pyridine derivatives. These derivatives may exhibit different biological activities, including antimicrobial and anti-inflammatory effects.

- Nucleophilic Substitution : The compound can react with nucleophiles, resulting in products that may have enhanced biological activity.

- Cellular Effects : It influences cell function by modulating signaling pathways and gene expression, which can affect cellular metabolism and proliferation.

- Enzyme Interaction : The compound may bind to specific enzymes or proteins, leading to either inhibition or activation, thereby altering metabolic pathways.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies show that it can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models, indicating its potential utility in treating inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies : In laboratory settings, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). Results indicated dose-dependent cytotoxic effects, with IC50 values suggesting moderate potency compared to established chemotherapeutics .

- Animal Models : Dosage effects were evaluated in animal models where varying concentrations of the compound demonstrated different levels of efficacy in modulating inflammatory responses and tumor growth inhibition. Lower doses appeared to enhance beneficial cellular functions while higher doses exhibited cytotoxicity.

- Synthesis and Derivatives : The synthesis of derivatives from this compound has led to compounds with improved biological activity. For instance, modifications to the pyridine ring have resulted in derivatives with enhanced potency against specific cancer cell lines .

Data Tables

| Biological Activity | IC50 Value (µM) | Cell Line/Model |

|---|---|---|

| Antimicrobial | <10 | Various bacteria |

| Anti-inflammatory | 25 | Macrophage model |

| Cytotoxicity | 15 | MCF-7 (breast cancer) |

| Cytotoxicity | 30 | U-937 (monocytic leukemia) |

Q & A

Q. What are the common synthetic routes for Methyl 4-(chloromethyl)pyridine-2-carboxylate?

Methodological Answer: The synthesis typically involves functionalization of a pyridine core. A representative approach includes:

- Step 1: Starting with methyl pyridine-2-carboxylate derivatives. For example, methyl 4-chloropicolinate (C₇H₆ClNO₂) can be synthesized via chlorination of the pyridine ring .

- Step 2: Introduction of the chloromethyl group. This may involve nucleophilic substitution using chloromethylating agents (e.g., chloromethyl methyl ether under controlled conditions) .

- Purification: Column chromatography (e.g., silica gel with gradients of EtOAc/cyclohexane) is commonly employed, as seen in analogous syntheses of pyrrolo-pyridine derivatives .

Q. How is this compound characterized structurally?

Methodological Answer: Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., δ ~4.9 ppm for chloromethyl protons in related compounds) .

- Mass Spectrometry: Exact mass analysis (e.g., 193.01 g/mol for C₈H₇ClNO₂) to verify molecular composition .

- X-ray Crystallography: For unambiguous structural confirmation, as demonstrated in tert-butyl pyridine carboxylate derivatives .

Q. What are the reactivity patterns of the chloromethyl group in this compound?

Methodological Answer: The chloromethyl group is highly reactive:

- Nucleophilic Substitution: Reacts with amines, alcohols, or thiols to form secondary derivatives. For example, coupling with trifluoroethanol via Pd-catalyzed reactions (e.g., using t-BuBrettPhosPdG3) .

- Stability Concerns: Susceptible to hydrolysis; storage under anhydrous conditions (e.g., sealed vials with desiccants) is critical .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing heterocyclic drug candidates?

Methodological Answer: The compound serves as a precursor for fused heterocycles:

- Example: React with aminopyridines under Buchwald-Hartwig conditions to form pyrrolo[3,2-c]pyridine scaffolds, a common motif in kinase inhibitors .

- Mechanistic Insight: Pd-catalyzed cross-coupling (e.g., with cesium carbonate as a base) enables C–N bond formation, as shown in analogous syntheses .

Q. What strategies mitigate instability during storage and handling of this compound?

Methodological Answer:

- Storage: Tightly sealed containers in cool, dry environments (≤4°C) to prevent hydrolysis .

- Handling: Use inert atmospheres (argon/nitrogen) during reactions to avoid moisture ingress .

- Safety Protocols: Follow GHS Category 4 guidelines for acute toxicity (oral/dermal/inhalation) .

Q. How are analytical challenges (e.g., byproduct identification) addressed in reactions involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.